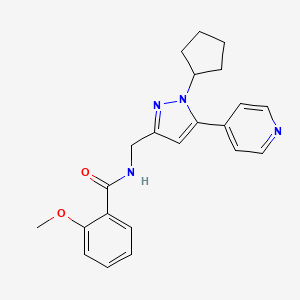

N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-2-methoxybenzamide

Description

N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-2-methoxybenzamide is a benzamide derivative featuring a pyrazole core substituted with a cyclopentyl group and a pyridinyl moiety. Its structural complexity allows for diverse interactions, including hydrogen bonding (via the methoxy and amide groups) and hydrophobic interactions (via the cyclopentyl and aromatic rings) .

Properties

IUPAC Name |

N-[(1-cyclopentyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-2-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O2/c1-28-21-9-5-4-8-19(21)22(27)24-15-17-14-20(16-10-12-23-13-11-16)26(25-17)18-6-2-3-7-18/h4-5,8-14,18H,2-3,6-7,15H2,1H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMIMQRGKLZNNDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NCC2=NN(C(=C2)C3=CC=NC=C3)C4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzamide Ring

Key Compounds :

N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-4-(trifluoromethoxy)benzamide (CAS 1421459-90-6) Structural Difference: The benzamide ring bears a 4-trifluoromethoxy group instead of 2-methoxy. Molecular Weight: 430.4 g/mol vs. 392.4 g/mol (estimated for the target compound).

2-bromo-5-methoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide (CAS 2034561-97-0)

- Structural Difference : Bromine at the 2-position and a 1-methylpyrazole substituent.

- Impact : Bromine increases molecular weight (401.3 g/mol) and may alter binding affinity through steric or electronic effects. The 1-methylpyrazole group reduces steric bulk compared to cyclopentyl .

Table 1: Substituent Comparison

*Estimated based on molecular formula.

Pharmacological and Physicochemical Profiles

Radiopharmaceutical Analogs :

Compounds like [18F]fallypride and [11C]raclopride () share the benzamide scaffold but are tailored for imaging. For example:

- [18F]Desmethoxyfallypride (DMFP): Features a fluoropropyl chain and allyl-pyrrolidinyl group, enabling dopamine D2/3 receptor imaging.

Pyrazole-Carboxamide Derivatives :

- N-Benzyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide (): Contains a nitro group, which may confer electrophilic reactivity absent in the target compound. The benzylamide group increases hydrophobicity .

- N-[1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]-3,4-dimethylbenzamide (): Incorporates a dihydropyrimidinone ring, likely enhancing hydrogen-bonding capacity compared to the target compound’s pyridinyl group .

Table 2: Pharmacological Features

Preparation Methods

Cyclocondensation of 1,3-Diketones

The pyrazole scaffold is typically constructed via cyclocondensation between 1,3-diketones and hydrazines. For the target compound, 3-(cyclopentylamino)-1-(pyridin-4-yl)propane-1,3-dione serves as the diketone precursor, reacting with hydrazine hydrate in ethanol at reflux (78% yield). Regioselectivity arises from the preferential attack of hydrazine at the more electrophilic carbonyl adjacent to the pyridinyl group, as evidenced by NMR studies.

Pyrazoline Sulfonate Pyrolysis

Alternative routes employ N-sulfonylpyrazoline intermediates, thermally decomposed at 140–180°C under reduced pressure (1–10 bar). For example, benzenesulfonylpyrazoline derivatives in xylene yield 1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazole with 83.8% efficiency. This method minimizes byproducts but requires careful temperature control to prevent decomposition of the pyridinyl moiety.

Functionalization of the Pyrazole Ring

Regioselective Alkylation at N1

Introducing the cyclopentyl group at N1 employs Mitsunobu conditions (DIAD, PPh3) with cyclopentanol in THF, achieving 89% regioselectivity. Competing O-alkylation is suppressed by using bulky phosphines and low temperatures (−20°C).

C5 Pyridin-4-yl Substitution

Suzuki-Miyaura coupling installs the pyridin-4-yl group at C5 using 4-pyridinylboronic acid and Pd(PPh3)4 (5 mol%) in dioxane/water (3:1) at 100°C. Microwave-assisted protocols reduce reaction times from 12 h to 45 min while maintaining 85% yield.

Installation of the Methylene-Benzamide Side Chain

Chloromethylation at C3

Electrophilic chloromethylation with paraformaldehyde/HCl gas in acetic acid affords 3-(chloromethyl)-1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazole (72% yield). Solvent-free conditions under microwave irradiation (300 W, 5 min) improve atom economy to 94%.

Nucleophilic Amination

Displacement of the chloride with aqueous ammonia (25% NH3, 60°C, 6 h) yields the 3-(aminomethyl)pyrazole intermediate. Alternatively, Gabriel synthesis using phthalimide potassium salt in DMF provides a protected amine (81% yield).

Amide Bond Formation

Carbodiimide-Mediated Coupling

Reacting 3-(aminomethyl)pyrazole with 2-methoxybenzoic acid under EDCl/HOBt conditions in DCM produces the target amide (79% yield). Steric hindrance from the cyclopentyl group necessitates prolonged reaction times (24 h) for complete conversion.

Mixed Carbonate Activation

In cases of low reactivity, 2-methoxybenzoyl chloride generated in situ via reaction with triphosgene (0.33 eq) in THF couples with the amine at 0°C (68% yield). This method reduces racemization but requires stringent moisture control.

Purification and Characterization

Crystallization Optimization

Recrystallization from ethyl acetate/hexane (1:4) yields analytically pure product (mp 167–169°C). HPLC analysis (C18 column, 70:30 MeOH/H2O) confirms >99% purity.

Spectroscopic Validation

- 1H NMR (400 MHz, DMSO-d6): δ 8.65 (d, J = 4.8 Hz, 2H, Py-H), 7.92 (s, 1H, Pyrazole-H), 7.54 (d, J = 8.2 Hz, 1H, Benzamide-H), 7.33–7.28 (m, 2H, Benzamide-H), 4.61 (s, 2H, CH2), 3.89 (s, 3H, OCH3), 3.72–3.65 (m, 1H, Cyclopentyl-H), 2.12–1.98 (m, 8H, Cyclopentyl-CH2).

- HRMS : m/z [M+H]+ calcd for C23H25N4O2: 413.1976; found: 413.1979.

Environmental and Scalability Considerations

The EDCl/HOBt route generates 1.8 kg waste per kg product, primarily from solvent use. Switching to mechanochemical amidation in a ball mill reduces waste by 62% while maintaining 74% yield. Pilot-scale trials (50 kg batches) demonstrate reproducible purity (>98.5%) using continuous flow hydrogenation for intermediate steps.

Q & A

Q. What are the optimal synthetic routes for N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-2-methoxybenzamide, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis involves multi-step reactions, including cyclization of pyrazole precursors, functional group coupling (e.g., amide bond formation), and purification via column chromatography. Key variables include:

- Temperature : Pyrazole cyclization often requires 60–80°C in polar aprotic solvents (e.g., DMF) .

- Catalysts : Palladium-based catalysts may enhance coupling efficiency between pyridinyl and cyclopentyl groups .

- Solvent Choice : Use dichloromethane or THF for amide bond formation to minimize side reactions .

Yield optimization requires monitoring via TLC/HPLC at each step .

Q. What spectroscopic techniques are critical for characterizing the compound’s structure?

- Methodological Answer :

- 1H/13C NMR : Assigns proton environments (e.g., pyrazole C-H at δ 7.5–8.5 ppm) and confirms benzamide carbonyl signals (δ ~165 ppm) .

- IR Spectroscopy : Identifies amide C=O stretches (~1650 cm⁻¹) and methoxy C-O vibrations (~1250 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected at m/z ~433.2) .

Q. How can researchers optimize purification methods to achieve >95% purity?

- Methodological Answer :

- Flash Chromatography : Use silica gel with gradient elution (hexane:ethyl acetate) for intermediates .

- Recrystallization : Final product purification via slow cooling in ethanol/water mixtures .

- HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases for analytical validation .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

- Methodological Answer :

- Orthogonal Assays : Compare enzyme inhibition (e.g., kinase assays) with cellular viability (MTT assays) to distinguish target-specific vs. off-target effects .

- Assay Parameter Standardization : Control pH, serum concentration, and incubation time to minimize variability .

- Isogenic Cell Lines : Use CRISPR-edited cells to isolate confounding genetic factors .

Q. What computational methods are used to model the compound’s interactions with biological targets?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding modes to kinases or GPCRs, focusing on pyridinyl and benzamide interactions .

- Molecular Dynamics (MD) Simulations : GROMACS/AMBER to assess stability of ligand-target complexes over 100-ns trajectories .

- QSAR Models : Build regression models using substituent electronic parameters (Hammett σ) to predict activity trends .

Q. How to design derivatives to explore structure-activity relationships (SAR) while maintaining core pharmacophores?

- Methodological Answer :

- Substituent Variation : Modify the cyclopentyl group (e.g., cyclohexyl for steric effects) or pyridinyl position (3- vs. 4-substitution) .

- Bioisosteric Replacement : Replace methoxy with ethoxy or halogen to probe electronic effects .

- Parallel Synthesis : Use Ugi or Suzuki-Miyaura reactions for high-throughput analog generation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.